molecular formula C7H6BrN3 B7901856 5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B7901856
M. Wt: 212.05 g/mol
InChI Key: ADRRYEGAXRHLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a versatile brominated heterocyclic building block designed for scientific research and development. Compounds based on the [1,2,3]triazolo[1,5-a]pyridine scaffold are of significant interest in medicinal chemistry and materials science due to their unique properties . The bromine substituent at the 5-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse array of novel derivatives for screening and testing . The [1,2,3]triazolo[1,5-a]pyridine core is known to be highly fluorescent, making its derivatives potential candidates for use in the development of luminescent molecular chemosensors, electronic materials, and conductive polymers . Furthermore, this structural motif is found in molecules studied for their potential biological activities and their utility as chiral ligands in asymmetric catalysis . This product is intended for research purposes as a key synthetic intermediate. It is strictly for Laboratory and Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-bromo-3-methyltriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7-4-6(8)2-3-11(7)10-9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRRYEGAXRHLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CN2N=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Lithiation and Electrophilic Quenching

A prominent approach involves the directed lithiation of 3-methyl-triazolo[1,5-a]pyridine followed by electrophilic bromination. This method leverages the inherent acidity of the C5 hydrogen, which is activated by the electron-withdrawing triazole ring and the steric/electronic effects of the 3-methyl group.

In a representative procedure, 3-methyl-triazolo[1,5-a]pyridine is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, generating a lithiated intermediate at the C5 position. Subsequent quenching with 1,2-dibromotetrachloroethane (DBTCE) yields 5-bromo-3-methyl-[1,2,]triazolo[1,5-a]pyridine with 75–85% efficiency. The reaction’s regioselectivity is attributed to the stabilization of the lithio species by the adjacent nitrogen atoms.

Key Reaction Conditions

ParameterValue
Lithiating AgentLDA (2.5 equiv)
SolventTHF, anhydrous
Temperature−78°C → −20°C (2–5 h)
ElectrophileDBTCE (1.2 equiv)
Yield82% (average)

This method’s scalability is limited by the cryogenic conditions, but recent advances in flow chemistry (discussed in Section 3) mitigate this issue.

Cyclization of Pre-Brominated Precursors

Pyridine Ring Construction with In Situ Bromination

An alternative strategy involves constructing the triazolopyridine scaffold using a pre-brominated pyridine precursor. For example, 5-bromo-2-hydrazinyl-3-methylpyridine undergoes cyclization with nitriles under oxidative conditions.

In a reported protocol, 5-bromo-2-hydrazinyl-3-methylpyridine reacts with acetonitrile in the presence of manganese dioxide (MnO₂) at 80°C, forming the triazole ring via dehydrogenative coupling. This one-pot method achieves 65–70% yield, though competing side reactions (e.g., over-oxidation) necessitate careful stoichiometric control.

Optimization Insights

  • Oxidant Load : MnO₂ (3.0 equiv) balances reactivity and selectivity.

  • Solvent Effects : Dichloromethane (DCM) minimizes byproduct formation compared to polar aprotic solvents.

Continuous Flow Synthesis

Enhanced Efficiency via Flow Reactors

Transitioning from batch to continuous flow systems significantly improves the synthesis of triazolopyridine intermediates. A recent study demonstrated that the bromination step (Section 1.1) achieves 94% yield in flow mode, with a residence time of 3.5 minutes. The rapid mixing and precise temperature control in microreactors suppress side reactions, such as di-bromination or ring-opening.

Flow Process Parameters

ParameterBatch ModeFlow Mode
Reaction Time4 h3.5 min
Temperature−20°C25°C
Yield82%94%

This approach reduces reagent consumption and enhances reproducibility, making it industrially viable.

Mechanistic and Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations reveal that the lithiation step proceeds via a concerted deprotonation mechanism, with an activation energy of 12.3 kcal/mol. The methyl group at C3 electronically stabilizes the transition state, favoring C5 lithiation over other positions. Bromination with DBTCE follows a single-electron transfer (SET) pathway, confirmed by spin-density analysis.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)ScalabilityKey Advantage
Lithiation-Bromination82ModerateHigh regioselectivity
Cyclization68LowOne-pot synthesis
Flow Synthesis94HighRapid, energy-efficient

Chemical Reactions Analysis

Halogenation and Electrophilic Substitution

The bromine atom at the 5-position enables further functionalization via halogen exchange or electrophilic substitution. Key findings include:

Halogen-Metal Exchange Reactions

  • Lithiation at the 7-position using LDA (lithium diisopropylamide) in THF at −40°C allows substitution with iodine (I₂) to yield 7-iodo-3-methyl- triazolo[1,5-a]pyridine (85% yield) .

  • Similar conditions with 1,2-dibromotetrachloroethane or hexachloroethane produce 7-bromo- or 7-chloro derivatives, respectively .

Electrophilic Nitration

  • Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes the pyridine ring, yielding 3-methyl-7-nitro- triazolo[1,5-a]pyridine. Reduction of the nitro group with H₂/Pd-C produces the corresponding amine .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions:

Reaction Type Conditions Product Yield Ref.
Suzuki Coupling7-Iodo derivative + 4-methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C7-(4-Methoxyphenyl)-3-methyl-triazolopyridine78%
Direct Arylation7-Bromo derivative + thiazole, Pd(OAc)₂, PPh₃, DMF, 120°C7-Thiazol-5-yl-3-methyl-triazolopyridine34%
Buchwald-Hartwig Amination7-Bromo derivative + morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C7-Morpholino-3-methyl-triazolopyridine62%

Ring-Opening and Rearrangement

The triazole ring exhibits unique reactivity under acidic or oxidative conditions:

  • Treatment with HCl gas in CH₂Cl₂ cleaves the triazole ring, forming 5-bromo-3-methylpyridine-2-carboxamide (72% yield) .

  • Oxidation with MnO₂ in refluxing toluene converts the compound into a pyridyl ketone derivative via N₂ extrusion .

Biological Activity via Reactivity

The bromine atom enhances interactions with biological targets:

  • Inhibition of Trypanosoma cruzi 14α-demethylase (CYP51) via coordination to the heme iron, disrupting ergosterol biosynthesis (IC₅₀ = 1.2 μM) .

  • Anticancer activity against MCF-7 cells (IC₅₀ = 8.7 μM) attributed to intercalation with DNA, confirmed by UV-Vis hypochromicity assays .

Comparative Reactivity with Analogues

The methyl group at the 3-position significantly alters reactivity compared to other triazolopyridines:

Compound Reaction with LDA/I₂ Suzuki Coupling Efficiency CYP51 Inhibition
5-Bromo-3-methyl-triazolopyridine85% yield78%1.2 μM IC₅₀
5-Bromo-1-methyl-triazolopyridine42% yield55%4.8 μM IC₅₀
5-Bromo-triazolopyridine (no methyl)Unstable under lithiationN/A9.1 μM IC₅₀

Data compiled from .

Stability Considerations

  • Decomposes above 250°C (DSC data) .

  • Sensitive to UV light: 48% degradation observed after 72 hrs under 365 nm irradiation .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has garnered attention for its potential as a lead compound in drug discovery. The compound's structural characteristics suggest it may interact with various biological targets, making it valuable for developing therapeutic agents.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against various bacterial strains and fungi. For instance, it demonstrated minimum inhibitory concentrations (MIC) against:
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL
  • Anticancer Activity : The compound has been tested for its anticancer properties on different cell lines. Notably, in vitro studies on breast cancer cell lines (MDA-MB-231) revealed:
AssayResult
Cell Viability (MTT)38% reduction in viability at 10 µM
Apoptosis InductionIncreased levels of P53 and Bax; decreased Bcl2 levels

Enzyme Inhibition

This compound has been explored for its enzyme inhibition capabilities. It has shown promising results in inhibiting specific enzymes related to cancer progression:

EnzymeIC50 Value (µM)
PARP-10.88
EGFR64.65

These values indicate that the compound could serve as a lead for developing targeted therapies against cancers that rely on these pathways.

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various methods. A common approach involves cyclization reactions using precursors like 3-methylpyridine-2-carboxylic acid hydrazide with bromine under specific conditions.

Synthetic Routes

  • Cyclization Reaction : The reaction typically requires solvents such as acetonitrile and is performed at elevated temperatures to facilitate the formation of the desired compound.

Industrial Production

In industrial settings, optimizing reaction conditions is crucial for achieving high yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to enhance production efficiency.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : In vitro studies demonstrated significant inhibition of cell proliferation and induction of apoptosis through caspase activation in various cancer cell lines.
  • Antimicrobial Efficacy Study : Comprehensive evaluations against clinical isolates confirmed the compound's effectiveness against resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Positional Isomers of Bromo-Methyl-Triazolopyridines

The reactivity of bromo-methyl-triazolopyridines varies significantly depending on the bromine substitution pattern (Table 1).

Compound Bromine Position Reactivity in Sulfenate Anion Coupling Yield (%) Key Findings
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine 4 High 80–90 Effective in sulfoxide synthesis; comparable to 5-bromo isomer .
5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine 5 High 85–95 Optimal reactivity due to electronic effects; widely used in heteroarylation .
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine 6 Low <10 Poor reactivity attributed to steric hindrance or unfavorable electronic environment .

Key Observations :

  • Electronic Effects : The 5-bromo isomer exhibits superior reactivity in palladium-catalyzed reactions due to enhanced electrophilicity at the 5-position, facilitating nucleophilic substitution .
  • Steric Factors : The 6-bromo derivative’s low yield in sulfoxide synthesis is likely due to steric constraints from the methyl group at position 3, hindering access to the reactive site .

Triazolopyridine Ring Isomers: [1,2,3] vs. [1,2,4] Systems

The numbering and connectivity of the triazole ring significantly alter chemical behavior (Table 2).

Compound Triazole Ring Type Bromine Position Key Applications
This compound [1,2,3] 5 Sulfoxide synthesis, drug intermediates .
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine [1,2,4] 5 Kinase inhibitors, agrochemicals; enhanced hydrogen bonding via amine group .
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine [1,2,4] 6 Limited data; potential use in fluorescence sensors or metal complexes .

Key Observations :

  • [1,2,3] vs. [1,2,4] Systems : The [1,2,3]-triazolo system (e.g., 5-bromo-3-methyl derivative) is more reactive in cross-coupling reactions, while [1,2,4]-triazolo derivatives (e.g., 5-bromo-2-amine) are tailored for biological interactions due to hydrogen-bonding capabilities .
  • Functional Group Influence : The presence of an amine group in 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine expands its utility in medicinal chemistry, contrasting with the methyl group’s role in stabilizing intermediates in the [1,2,3] system .

Derivatives with Additional Substituents

Substituents like trifluoromethyl or aryl groups further modulate properties (Table 3).

Compound Substituents Key Properties
5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CF3 at 7, Br at 5 Enhanced lipophilicity for agrochemical applications; improved metabolic stability .
7-(1-Methyl-1H-indol-3-yl)-5-((4-phenylpiperazin-1-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine Indole and piperazine groups Anticancer activity; targets kinase pathways via indole-piperazine pharmacophore .

Key Observations :

  • Trifluoromethyl Groups : Increase electron-withdrawing effects and metabolic resistance, making such derivatives valuable in agrochemical design .
  • Biological Activity : Bulky substituents (e.g., indole) in triazolopyrimidine hybrids enhance binding to biological targets, as seen in compounds like H14 .

Biological Activity

Overview

5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article examines its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H6_6BrN3_3
  • Molecular Weight : 212.05 g/mol
  • CAS Number : 1471260-52-2
  • IUPAC Name : this compound

The compound features a triazole ring fused to a pyridine ring with a bromine atom at the 5-position and a methyl group at the 3-position. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found notable inhibition:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The compound's mechanism involves binding to enzymes critical for microbial growth, effectively inhibiting their activity .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it was tested on breast cancer cell lines (MDA-MB-231) and demonstrated the following effects:

Assay Result
Cell Viability (MTT Assay)38% reduction in viability at 10 µM concentration
Apoptosis InductionIncreased levels of P53 and Bax; decreased Bcl2 levels

These findings suggest that the compound may induce apoptosis in cancer cells through modulation of key regulatory proteins .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibition capabilities. It showed promising results in inhibiting specific enzymes related to cancer progression:

Enzyme IC50 Value (µM)
PARP-10.88
EGFR64.65

These values indicate that the compound could serve as a lead for developing targeted therapies against cancers that rely on these pathways .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation.
  • Antimicrobial Efficacy Study : A comprehensive evaluation against clinical isolates confirmed its effectiveness against resistant strains of bacteria and fungi.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 2
5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.